2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide
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Overview
Description
2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C18H18ClN3O2S2 and its molecular weight is 407.93. The purity is usually 95%.
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Scientific Research Applications
Potent Dual Inhibitors of Enzymes
This compound is part of a class of molecules that have been identified as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in DNA synthesis and cell growth. For instance, a study synthesized analogues of this compound as potential dual inhibitors, finding one classical analogue to be the most potent known inhibitor of human TS and DHFR (Gangjee et al., 2008).
Structural Analyses and Molecular Conformations
Several studies have focused on the crystal structures of related compounds, providing insights into their molecular conformations and intramolecular interactions. This is important for understanding how these compounds interact at the molecular level (Subasri et al., 2016), (Subasri et al., 2017).
Anticancer Activity
Compounds similar to 2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide have been investigated for their potential anticancer activities. For instance, derivatives of thiazolidine, a related compound, have been tested for their cytotoxic effects against leukemia cell lines (Horishny et al., 2021).
Vibrational Spectroscopic Signatures
Studies have also focused on the vibrational spectroscopic analysis of these compounds. Such analyses help in understanding the molecular vibrations and interactions, which are crucial for applications in material science and drug design (Jenepha Mary et al., 2022).
Heterocyclic Synthesis
These compounds are also key intermediates in the synthesis of various heterocyclic compounds, which have a wide range of applications in pharmaceutical and material sciences (Harb et al., 2006).
Mechanism of Action
Target of Action
The primary target of this compound is the cysteine protease falcipain-2 (FP-2) . FP-2 is a principal cysteine protease and an essential hemoglobinase of erythrocytic Plasmodium falciparum trophozoites . This makes it an attractive target enzyme for developing anti-malarial drugs .
Mode of Action
The compound interacts with FP-2 and inhibits its activity
Biochemical Pathways
The inhibition of FP-2 affects the life cycle of the Plasmodium falciparum parasite . FP-2 is essential for the parasite’s survival in the host’s red blood cells, as it breaks down hemoglobin to provide amino acids for the parasite . By inhibiting FP-2, the compound disrupts this process, potentially leading to the death of the parasite .
Pharmacokinetics
The compound’s molecular weight, polar surface area, and other physicochemical properties suggest that it may have good oral bioavailability
Result of Action
The compound’s action results in high inhibitory effect against FP-2 with IC50s of 1.46-11.38 μM . This could potentially lead to the death of the Plasmodium falciparum parasite, providing a basis for its potential use in anti-malarial drugs .
Properties
IUPAC Name |
2-(3-butan-2-yl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-chlorophenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S2/c1-3-11(2)22-17(24)16-14(8-9-25-16)21-18(22)26-10-15(23)20-13-6-4-12(19)5-7-13/h4-9,11H,3,10H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQTVOKZNLMMSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.